4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields. This compound features a benzenesulfonamide core with methoxy and pyrrolidinylcarbonyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the pyrrolidinylcarbonyl group: This step may involve the reaction of the intermediate with pyrrolidine and a carbonylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrrolidinyl groups.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the pyrrolidinylcarbonyl and methoxyethyl groups.
N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Lacks the 4-methoxy group.
3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Lacks both methoxy groups.
Uniqueness
The presence of both methoxy and pyrrolidinylcarbonyl groups may confer unique chemical reactivity and biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-10-7-16-23(19,20)12-5-6-14(22-2)13(11-12)15(18)17-8-3-4-9-17/h5-6,11,16H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSGHMRVSLKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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